Cas no 1341899-72-6 (1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole)

1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
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- 1H-1,2,4-Triazole, 1-(3-azetidinyl)-3,5-dimethyl-
- 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole
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- MDL: MFCD16871856
- インチ: 1S/C7H12N4/c1-5-9-6(2)11(10-5)7-3-8-4-7/h7-8H,3-4H2,1-2H3
- InChIKey: KKPNPQIXEWFHBD-UHFFFAOYSA-N
- SMILES: N1(C2CNC2)C(C)=NC(C)=N1
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2076-250MG |
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole |
1341899-72-6 | 95% | 250MG |
¥ 2,085.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2076-100MG |
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole |
1341899-72-6 | 95% | 100MG |
¥ 1,306.00 | 2023-04-03 | |
Enamine | EN300-200301-5.0g |
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole |
1341899-72-6 | 5.0g |
$3396.0 | 2023-03-01 | ||
Enamine | EN300-200301-10.0g |
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole |
1341899-72-6 | 10.0g |
$5037.0 | 2023-03-01 | ||
Enamine | EN300-200301-5g |
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole |
1341899-72-6 | 5g |
$3396.0 | 2023-09-16 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2076-500MG |
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole |
1341899-72-6 | 95% | 500MG |
¥ 3,471.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2076-10G |
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole |
1341899-72-6 | 95% | 10g |
¥ 26,037.00 | 2023-04-03 | |
Enamine | EN300-200301-2.5g |
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole |
1341899-72-6 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-200301-10g |
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole |
1341899-72-6 | 10g |
$5037.0 | 2023-09-16 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2076-1G |
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole |
1341899-72-6 | 95% | 1g |
¥ 5,207.00 | 2023-04-03 |
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazoleに関する追加情報
1-(Azetidin-3-yl)-3,5-Dimethyl-1H-1,2,4-Triazole: A Comprehensive Overview
The compound with CAS No. 1341899-72-6, known as 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a triazole ring system with an azetidine moiety and methyl substituents. The combination of these structural elements imparts distinctive chemical and biological properties to the compound.
Triazoles are five-membered aromatic heterocycles containing three nitrogen atoms. In this compound, the triazole ring is further substituted with a dimethyl group at positions 3 and 5, which enhances its stability and potentially influences its reactivity. The presence of the azetidin-3-yl group introduces additional complexity to the molecule's structure. Azetidine is a four-membered saturated cyclic amine, and its substitution at position 1 of the triazole ring creates a rigid and potentially bioactive structure.
Recent studies have explored the synthesis and characterization of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole using various methodologies. Researchers have employed both traditional and modern synthetic techniques to optimize the yield and purity of this compound. For instance, one approach involves the reaction of an azetidine derivative with a suitable triazole precursor under specific reaction conditions. The optimization of these conditions has been a focal point for chemists aiming to streamline the synthesis process for large-scale production.
The chemical properties of this compound are influenced by its electronic structure and steric effects. The triazole ring exhibits aromaticity due to resonance stabilization, which contributes to its stability. The dimethyl substituents at positions 3 and 5 increase the molecule's lipophilicity, potentially enhancing its ability to interact with biological systems. Additionally, the azetidin-3-yl group introduces hydrogen bonding capabilities and may serve as a site for further functionalization in drug design.
In terms of applications, 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole has shown promise in several areas. Its structure suggests potential use as a building block in medicinal chemistry for designing bioactive molecules. Recent research has highlighted its role as an intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
Furthermore, studies have investigated the biological activity of this compound. Preliminary assays indicate that it may exhibit antimicrobial or anti-inflammatory properties due to its ability to interact with specific molecular targets. However, more comprehensive studies are required to validate these findings and explore its potential as a lead compound in drug discovery.
From an environmental perspective, understanding the degradation pathways and ecotoxicological effects of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole is crucial for assessing its safety profile. Researchers have begun examining how this compound behaves in different environmental conditions and whether it poses risks to aquatic or terrestrial ecosystems.
In conclusion, 1-(azetidin-3-yll)-3 ,5-dimethyl -l H -l ,2 ,4 -triazole represents an intriguing compound with diverse applications in organic synthesis and pharmacology . Its unique structure , combined with recent advances in synthetic methodologies , positions it as a valuable tool for exploring new chemical entities . As research continues , further insights into its properties will undoubtedly expand our understanding of this fascinating molecule .
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